molecular formula C18H20ClN3O4S B15142752 Decarbonyl Rivaroxaban-d4

Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752
M. Wt: 413.9 g/mol
InChI Key: OKMRQXXUAFSBCM-FVWJCFPWSA-N
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Description

Decarbonyl Rivaroxaban-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Rivaroxaban, a well-known anticoagulant that inhibits Factor Xa. The molecular formula of this compound is C18D4H16ClN3O4S, and it has a molecular weight of 413.912 . This compound is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decarbonyl Rivaroxaban-d4 involves multiple steps, starting with the preparation of the deuterated aniline derivative. This is followed by the coupling of the deuterated aniline with a thiophene carboxamide derivative under specific reaction conditions. The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Decarbonyl Rivaroxaban-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .

Scientific Research Applications

Decarbonyl Rivaroxaban-d4 is extensively used in various scientific research fields:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Rivaroxaban in biological samples.

    Biology: It aids in studying the metabolic pathways and the biological fate of Rivaroxaban.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Rivaroxaban.

    Industry: It is employed in the development of new anticoagulant drugs and in quality control processes.

Mechanism of Action

Decarbonyl Rivaroxaban-d4, like its parent compound Rivaroxaban, inhibits Factor Xa. Factor Xa is a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing blood clot formation. This mechanism is highly selective, with a 10,000-fold higher selectivity for Factor Xa compared to other serine proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decarbonyl Rivaroxaban-d4 is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and quantification in biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

413.9 g/mol

IUPAC Name

5-chloro-N-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1/i1D,2D,3D,4D

InChI Key

OKMRQXXUAFSBCM-FVWJCFPWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC[C@H](CNC(=O)C2=CC=C(S2)Cl)O)[2H])[2H])N3CCOCC3=O)[2H]

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O

Origin of Product

United States

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